

# Spectroscopic data of Ethyl 3-(methylthio)propionate (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: **Ethyl 3-(methylthio)propionate**

Cat. No.: **B076633**

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An In-depth Technical Guide to the Spectroscopic Data of **Ethyl 3-(methylthio)propionate**

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-(methylthio)propionate** (CAS No. 13327-56-5), tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3-(methylthio)propionate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.25	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>
2.10	Singlet	3H	-SCH <sub>3</sub>
2.60	Triplet	2H	-CH <sub>2</sub> CO-
2.75	Triplet	2H	-SCH <sub>2</sub> -
4.14	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Instrument: Varian CFT-20.

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
14.2	-OCH <sub>2</sub> CH <sub>3</sub>
15.5	-SCH <sub>3</sub>
29.3	-SCH <sub>2</sub> -
34.5	-CH <sub>2</sub> CO-
60.5	-OCH <sub>2</sub> -
171.8	C=O

Source: Sigma-Aldrich Co. LLC.[1]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1440	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Technique: Capillary Cell: Neat.[\[1\]](#)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
148	Moderate	[M] <sup>+</sup> (Molecular Ion)
103	Moderate	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
75	Strong	[CH <sub>3</sub> SCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
61	High	[CH <sub>3</sub> S=CH <sub>2</sub> ] <sup>+</sup>
74	High	[M - CH <sub>3</sub> SCH <sub>2</sub> ] <sup>+</sup>

Technique: Electron Ionization (EI).[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

Sample Preparation: A small amount of **Ethyl 3-(methylthio)propionate** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), within a clean, dry NMR tube. The solution must be homogeneous and free of any particulate matter.

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For <sup>1</sup>H NMR, the spectrum is acquired using a standard pulse sequence. For <sup>13</sup>C NMR, a proton-decoupled

pulse sequence is typically used to simplify the spectrum by removing carbon-proton couplings. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure good signal-to-noise and resolution.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a liquid sample like **Ethyl 3-(methylthio)propionate**, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin liquid film.

**Data Acquisition:** The salt plates are mounted in a sample holder and placed in the IR spectrometer. A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted by the instrument's software to produce the final IR spectrum of the compound.

## Mass Spectrometry (MS)

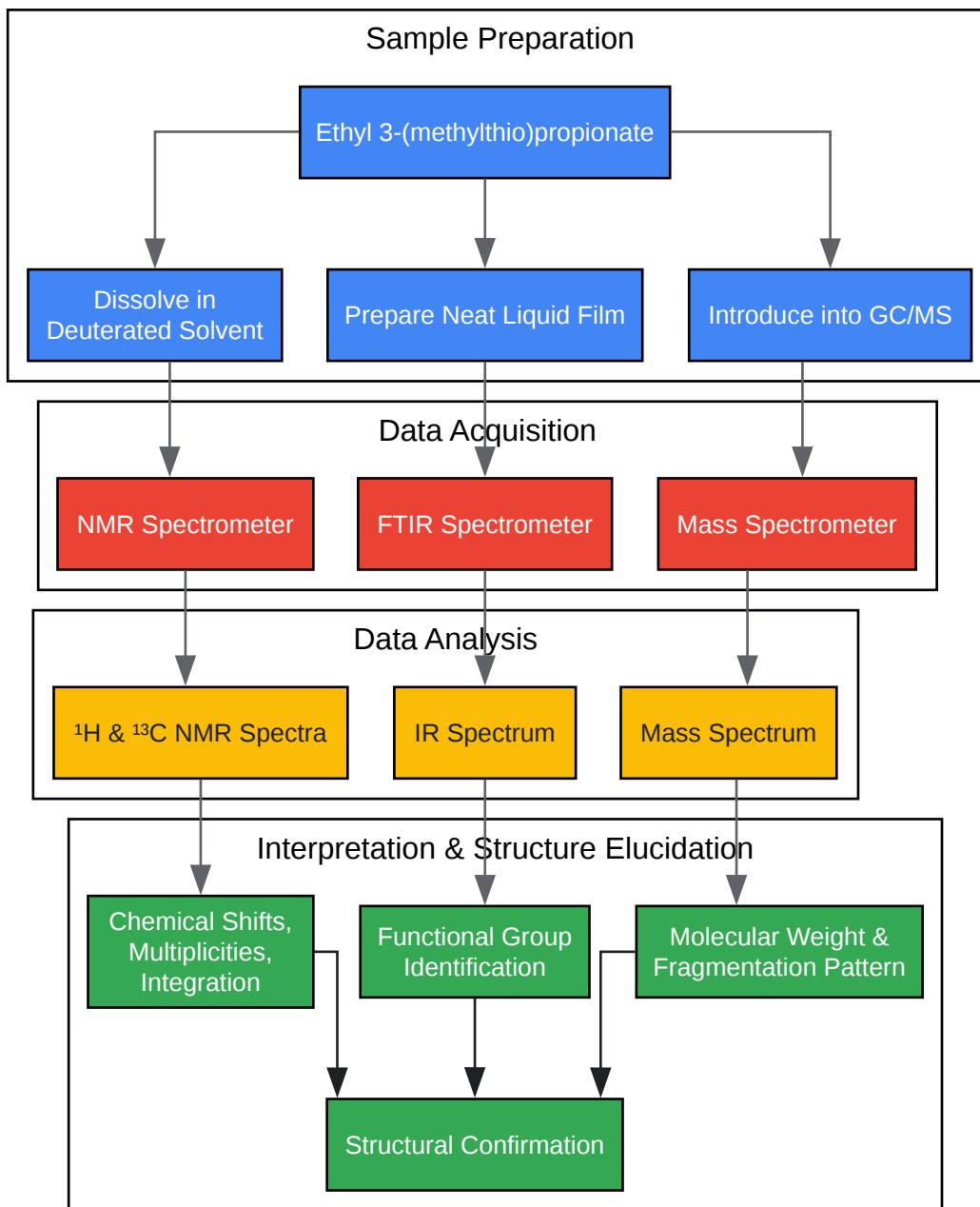
**Sample Introduction and Ionization:** The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.

**Mass Analysis and Detection:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). A detector then records the abundance of each ion, generating a mass spectrum which plots relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-(methylthio)propionate**.

## General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of an organic compound.

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## References

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